4-{3-[3-(4-Methoxy-phenyl)-acryloyl]-thioureido}-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
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Overview
Description
4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an acryloyl group, and an isoxazolyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of acryloyl chloride and 4-methoxyaniline to form the acryloyl derivative, which is then reacted with isoxazole derivatives under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and acryloyl groups may play a role in binding to active sites, while the isoxazolyl group may influence the compound’s overall stability and reactivity. Pathways involved in its action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include those with structural similarities, such as:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol These compounds share functional groups like methoxyphenyl and acryloyl but differ in their overall structure and specific functional groups. The uniqueness of 4-[({[3-(4-METHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-N~1~-(5-METHYL-3-ISOXAZOLYL)-1-BENZENESULFONAMIDE lies in its combination of functional groups and its potential applications in various fields .
Properties
Molecular Formula |
C21H20N4O5S2 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide |
InChI |
InChI=1S/C21H20N4O5S2/c1-14-13-19(24-30-14)25-32(27,28)18-10-6-16(7-11-18)22-21(31)23-20(26)12-5-15-3-8-17(29-2)9-4-15/h3-13H,1-2H3,(H,24,25)(H2,22,23,26,31)/b12-5+ |
InChI Key |
JLXZRKZTIZHLLO-LFYBBSHMSA-N |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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